molecular formula C14H12BClFNO3 B12640027 2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid

2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid

Cat. No.: B12640027
M. Wt: 307.51 g/mol
InChI Key: BULLMNJRUBFQST-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a fluorobenzylcarbamoyl moiety. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the chloro and fluorobenzylcarbamoyl groups.

    Introduction of Substituents: The chloro and fluorobenzylcarbamoyl groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include chloroformates and fluorobenzylamines.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

    Functionalized Derivatives: Formed through substitution reactions.

Scientific Research Applications

2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various biochemical assays and therapeutic applications. The compound’s ability to participate in cross-coupling reactions also contributes to its versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and fluorobenzylcarbamoyl groups, which enhance its reactivity and potential applications in various fields. Its structural complexity allows for more diverse chemical reactions and interactions compared to simpler boronic acid derivatives.

Properties

Molecular Formula

C14H12BClFNO3

Molecular Weight

307.51 g/mol

IUPAC Name

[2-chloro-5-[(3-fluorophenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H12BClFNO3/c16-13-5-4-10(7-12(13)15(20)21)14(19)18-8-9-2-1-3-11(17)6-9/h1-7,20-21H,8H2,(H,18,19)

InChI Key

BULLMNJRUBFQST-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NCC2=CC(=CC=C2)F)Cl)(O)O

Origin of Product

United States

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